molecular formula C8H11Cl B048547 3-Chlorobicyclo[3.2.1]oct-2-ene CAS No. 35242-17-2

3-Chlorobicyclo[3.2.1]oct-2-ene

Cat. No. B048547
CAS RN: 35242-17-2
M. Wt: 142.62 g/mol
InChI Key: XLVAWKKCOIWHBT-UHFFFAOYSA-N
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Description

3-Chlorobicyclo[3.2.1]oct-2-ene is a chemical compound with the empirical formula C8H11Cl . It is a mixture of endo and exo isomers . The compound has been used in the preparation of bicyclo[3.2.1]oct-2-ene by Birch reduction .


Synthesis Analysis

The synthesis of 3-Chlorobicyclo[3.2.1]oct-2-ene involves the use of norbornene . The reaction involves the use of sodium methoxide and ethyl trichloroacetate . The reaction mixture is stirred at a temperature below 0° for 4 hours before the temperature is allowed to rise gradually to room temperature overnight .


Molecular Structure Analysis

The molecular weight of 3-Chlorobicyclo[3.2.1]oct-2-ene is 142.63 . The SMILES string representation of the molecule is ClC1=C[C@H]2CCC@HC1 .


Chemical Reactions Analysis

3-Chlorobicyclo[3.2.1]oct-2-ene has been used in the preparation of bicyclo[3.2.1]oct-2-ene by Birch reduction .


Physical And Chemical Properties Analysis

3-Chlorobicyclo[3.2.1]oct-2-ene is a liquid with a refractive index of 1.5055 . It has a boiling point of 56 °C at 10 mmHg and a density of 1.082 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Bicyclo[3.2.1]oct-2-ene via Birch Reduction

3-Chlorobicyclo[3.2.1]oct-2-ene: has been utilized in the synthesis of bicyclo[3.2.1]oct-2-ene through the Birch reduction method . This process involves the use of sodium or lithium in liquid ammonia with an alcohol, such as ethanol or t-butanol, to achieve the reduction of the aromatic ring to a cyclohexadiene system.

Safety and Hazards

The compound is classified as an Eye Irritant (2), Flammable Liquid (3), Skin Irritant (2), and STOT SE 3 . The hazard statements associated with it are H226, H315, H319, and H335 . Precautionary measures include P210, P302 + P352, and P305 + P351 + P338 .

Mechanism of Action

Mode of Action

The mode of action of 3-Chlorobicyclo[32It has been used in the preparation of bicyclo[321]oct-2-ene by Birch reduction .

Pharmacokinetics

The pharmacokinetic properties of 3-Chlorobicyclo[32The compound is a liquid at room temperature with a boiling point of 56°C at 10 mmHg and a density of 1.082 g/mL at 25°C . These physical properties may influence its pharmacokinetic behavior.

properties

IUPAC Name

3-chlorobicyclo[3.2.1]oct-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl/c9-8-4-6-1-2-7(3-6)5-8/h4,6-7H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVAWKKCOIWHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorobicyclo[3.2.1]oct-2-ene

CAS RN

35242-17-2
Record name Bicyclo(3.2.1)oct-2-ene, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035242172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chlorobicyclo[3.2.1]oct-2-ene, mixture of endo and exo
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chlorobicyclo[3.2.1]oct-2-ene
Reactant of Route 2
3-Chlorobicyclo[3.2.1]oct-2-ene
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3-Chlorobicyclo[3.2.1]oct-2-ene
Reactant of Route 4
3-Chlorobicyclo[3.2.1]oct-2-ene
Reactant of Route 5
3-Chlorobicyclo[3.2.1]oct-2-ene
Reactant of Route 6
3-Chlorobicyclo[3.2.1]oct-2-ene

Q & A

Q1: What are the different synthetic routes to obtain 3-Chlorobicyclo[3.2.1]oct-2-ene?

A1: One reported method involves the reduction of 2-substituted-exo-3,4-dichlorobicyclo[3.2.1]oct-2-enes (where the substituent is either phenyl or methyl) using lithium aluminum hydride (LAH) or tributyltin hydride (TBTH) []. This reduction leads to a mixture of products, including the desired 3-chloro- compound alongside both rearranged and fully reduced analogues. Notably, the choice of reducing agent influences the product distribution.

Q2: How does the stereochemistry of the starting material affect the outcome of the reactions involving 3-Chlorobicyclo[3.2.1]oct-2-ene?

A2: Research indicates that the stereochemistry of the starting materials, like the 2-substituted-exo-3,4-dichlorobicyclo[3.2.1]oct-2-enes, plays a significant role in determining the product ratios during reduction reactions []. For instance, using LAH predominantly yields the allylic rearrangement product, whereas TBTH favors the unrearranged product. This suggests a potential influence of the starting material's stereochemistry on the reaction mechanism and subsequent product formation.

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